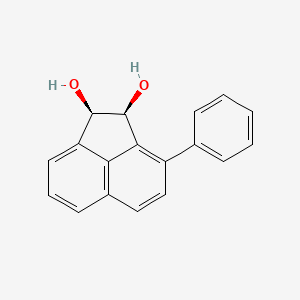

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNGMUBGJNCBDO-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60773122 | |

| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193892-33-0 | |

| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, with CAS number 193892-33-0, is a naturally occurring phenolic compound. It has been identified as a phytoanticipin, a class of antimicrobial compounds produced by plants to resist fungal infections. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its known biological significance. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon derivative. Its core structure is an acenaphthene (B1664957) skeleton substituted with a phenyl group and two hydroxyl groups. The cis-diol configuration is the naturally occurring isomer.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 193892-33-0 | N/A |

| Molecular Formula | C₁₈H₁₄O₂ | N/A |

| Molecular Weight | 262.31 g/mol | N/A |

| Appearance | Powder | [1] |

| Natural Source | Rhizomes of Musa acuminata and Musa basjoo | [1][2] |

| Stereochemistry | Racemic cis-diol (synthesized) | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone (B3395972) | Soluble | [3] |

Synthesis

A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl. The key steps involve the introduction of the phenyl group and subsequent dihydroxylation.

Experimental Protocol: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol can be achieved through a multi-step process. The following is a general outline based on published literature.

Step 1: Synthesis of 3-Phenyl-acenaphthylene

A detailed procedure for the synthesis of the intermediate, 3-phenyl-acenaphthylene, has been described.[2] This involves the reaction of an acenaphthylene (B141429) derivative with a phenylating agent.

Step 2: Dihydroxylation of 3-Phenyl-acenaphthylene

The conversion of 3-phenyl-acenaphthylene to the corresponding cis-diol is a critical step. While the specific details for this exact substrate are not available in the provided search results, a general method for the cis-dihydroxylation of acenaphthene derivatives involves oxidation. One common method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and safety protocols. The use of osmium tetroxide is hazardous and requires appropriate safety precautions.

-

Dissolution: Dissolve 3-phenyl-acenaphthylene in a suitable solvent system, such as a mixture of acetone and water.

-

Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) to the solution.

-

Addition of Catalyst: Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another appropriate solvent).

-

Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite (B76179) or sodium bisulfite.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow

Caption: Synthetic pathway for cis-3-Phenyl-acenaphthene-1,2-diol.

Biological Activity and Potential Applications

Phytoanticipin Activity

This compound has been identified as a phytoanticipin in Musa species.[2] Phytoanticipins are pre-formed antimicrobial compounds that provide a first line of defense against pathogenic fungi. This suggests that the compound possesses inherent antifungal properties.

Potential Antifungal Agent

The role of this compound as a phytoanticipin points towards its potential as a lead compound for the development of new antifungal agents. Acenaphthene derivatives, in general, have been explored for various biological activities, including antifungal and antitumor properties. Further studies are required to determine the spectrum of activity, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action of this compound against various fungal pathogens.

Research Workflow for Biological Evaluation

Caption: Workflow for evaluating the biological activity of the compound.

Future Research Directions

Significant gaps remain in the understanding of this compound. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening against a panel of clinically relevant fungi to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound to elucidate its antifungal mechanism.

-

Stereoselective Synthesis: Development of a stereoselective synthesis to obtain enantiomerically pure forms of the cis-diol for structure-activity relationship (SAR) studies.

-

Toxicology Studies: In vitro and in vivo toxicological evaluation to assess its safety profile for potential therapeutic applications.

Conclusion

This compound is a promising natural product with established phytoanticipin activity. Its chemical structure and biological role suggest its potential as a scaffold for the development of novel antifungal agents. This technical guide provides a foundation for researchers to build upon, encouraging further investigation into the synthesis, biological activity, and therapeutic potential of this intriguing molecule.

References

Racemic cis-3-Phenyl-acenaphthene-1,2-diol: A Technical Whitepaper on a Putative Phytoanticipin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemic cis-3-phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from Musa acuminata and has been identified as a phytoanticipin. Phytoanticipins are pre-formed antimicrobial compounds that play a crucial role in the constitutive defense mechanisms of plants. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding this specific acenaphthene (B1664957) derivative. Due to the scarcity of direct research on its phytoanticipin activity, this paper draws upon data from related acenaphthene compounds and general principles of plant pathology and phytochemistry to present a detailed, albeit partially inferred, guide. This document covers the known biological activities of similar compounds, proposes detailed experimental protocols for future research, and visualizes potential biological pathways and workflows to stimulate further investigation into its therapeutic and agrochemical potential.

Introduction to Phytoanticipins and Acenaphthene Derivatives

Plants have evolved sophisticated defense systems against a myriad of pathogens. These defenses can be broadly categorized as either induced or constitutive. Induced defenses, such as the production of phytoalexins, are activated upon pathogen recognition. In contrast, constitutive defenses involve pre-existing chemical barriers, termed phytoanticipins, which provide an immediate line of defense. Racemic cis-3-phenyl-acenaphthene-1,2-diol, isolated from the rhizomes of Musa acuminata, has been classified as one such phytoanticipin.[1]

Acenaphthene derivatives, a class of polycyclic aromatic hydrocarbons, are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[2] While much of the research on acenaphthenes has focused on their potential in human medicine, their role in plant defense is an emerging area of interest.

Quantitative Data on the Biological Activity of Acenaphthene Derivatives

| Compound | Cell Line | Activity | Measurement | Reference |

| Compound 9 (an acenaphthene derivative) | HeLa | Cytotoxic | IC50: 2.65 ± 0.38 µM | [3] |

| Compound 8 (an acenaphthene derivative) | HeLa | Cytotoxic | IC50: 6.51 ± 0.44 µM | [3] |

| Compound 8 (an acenaphthene derivative) | MDA-MB231 | Cytotoxic | IC50: 18.54 ± 0.68 µM | [3] |

| Compound 8 (an acenaphthene derivative) | WM9 | Cytotoxic | IC50: 7.98 ± 1.44 µM | [3] |

| Compound 3c (an acenaphthene derivative) | SKRB-3 | Antitumor | Inhibition Rate: 66.1 ± 2.2% at 20 µM | [2] |

| Compound 3c (an acenaphthene derivative) | MDA-MB-468 | Antitumor | Inhibition Rate: 55.5 ± 3.8% at 20 µM | [2] |

Note: The data presented above pertains to the cytotoxic activity of various acenaphthene derivatives against human cancer cell lines, not their phytoanticipin activity against plant pathogens. This information is provided as a proxy for the general biological activity of this class of compounds. Further research is needed to quantify the specific antimicrobial activity of racemic cis-3-phenyl-acenaphthene-1,2-diol against relevant phytopathogens.

Experimental Protocols

Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

A synthetic route for racemic cis-3-phenyl-acenaphthene-1,2-diol has been described, providing a means to obtain the compound for further study without relying on extraction from natural sources, which is often a time-consuming process yielding only small amounts of material.[1] A key step in the described synthesis involves the reaction of 3-phenyl-acenaphthylene with an oxidizing agent to form the diol.

Protocol for the Synthesis of 3-Phenyl-acenaphthylene (a precursor):

-

To a stirred solution of phenyllithium (B1222949) (C6H5Li; 5.2 mmol, 2.6 mL) and tetramethylethylenediamine (TMEDA; 4.17 mmol, 0.63 mL) in tetrahydrofuran (B95107) (THF; 15 mL) under an argon atmosphere at -78 °C, add a THF solution of an appropriate acenaphthylene-chromium tricarbonyl precursor (rac-4 in the original paper; 400 mg, 1.38 mmol, 0.14 M) dropwise.[1]

-

Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.[1]

-

Chill the solution back to -78 °C and add trifluoroacetic acid (19.4 mmol, 1.5 mL).[1]

-

After 30 minutes, add a solution of iodine (I2) in THF (7.8 mmol, 0.8 M).[1]

-

Allow the solution to warm to room temperature overnight.[1]

-

Filter the solution through Celite® and evaporate the solvent to yield 3-phenyl-acenaphthylene.[1]

This is a summarized protocol based on the cited literature and should be adapted and optimized for laboratory conditions.

Proposed Protocol for Phytoanticipin Activity Assay

To evaluate the phytoanticipin activity of racemic cis-3-phenyl-acenaphthene-1,2-diol, a standard antimicrobial assay against relevant plant pathogens can be employed.

Agar (B569324) Well Diffusion Assay:

-

Pathogen Culture: Culture a target phytopathogenic fungus (e.g., Fusarium oxysporum) or bacterium (e.g., Pseudomonas syringae) on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) until a sufficient amount of inoculum is obtained.

-

Inoculum Preparation: Prepare a standardized suspension of the pathogen in sterile distilled water or a suitable broth.

-

Plate Inoculation: Spread the pathogen suspension evenly over the surface of fresh agar plates.

-

Well Creation: Create sterile wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a known concentration of racemic cis-3-phenyl-acenaphthene-1,2-diol (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO alone) and a positive control (a known fungicide or bactericide).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the pathogen.

-

Data Collection: After a suitable incubation period, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualization of Pathways and Workflows

Hypothetical Plant Defense Signaling Pathway

The following diagram illustrates a generalized and hypothetical signaling pathway that could be initiated by a phytoanticipin like racemic cis-3-phenyl-acenaphthene-1,2-diol upon pathogen challenge, leading to an enhanced defense response.

References

In-Depth Technical Guide to the Isolation of Phenolic Compounds from Musa acuminata Rhizomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating phenolic compounds from the rhizomes of Musa acuminata. The content is structured to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in harnessing the therapeutic potential of these bioactive molecules.

Introduction

Musa acuminata, a species of banana native to Southeast Asia, is a plant of significant interest due to its rich phytochemical profile. The rhizomes, often considered agricultural waste, are a potent source of phenolic compounds. These compounds, including phenolic acids and flavonoids, have garnered attention for their diverse pharmacological activities, notably their antioxidant and anti-inflammatory properties. This guide details the scientific basis and practical protocols for the extraction, isolation, and characterization of these valuable bioactive compounds.

Experimental Protocols

Plant Material Collection and Preparation

Fresh rhizomes of Musa acuminata should be collected and thoroughly washed with distilled water to remove any soil and debris. The cleaned rhizomes are then sliced into small pieces and can be either shade-dried or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight. The dried rhizome pieces are then ground into a fine powder using a mechanical grinder and stored in airtight containers in a cool, dark place until extraction.

Extraction of Phenolic Compounds

The selection of an appropriate extraction method and solvent is critical for maximizing the yield of phenolic compounds. Both conventional and modern techniques can be employed.

2.2.1. Maceration

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

-

Protocol:

-

Weigh a specific amount of powdered rhizome (e.g., 100 g).

-

Place the powder in a large conical flask or beaker.

-

Add the extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol) in a solid-to-solvent ratio of 1:10 (w/v).

-

Seal the container and keep it at room temperature for 24-72 hours with occasional shaking.

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.

-

Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 45°C.

-

The resulting crude extract can be freeze-dried or oven-dried to obtain a powder.

-

2.2.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is efficient but may not be suitable for heat-sensitive compounds.

-

Protocol:

-

Place a known amount of powdered rhizome (e.g., 20 g) in a thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the desired solvent (e.g., ethanol (B145695) or methanol).

-

Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense in the condenser.

-

The condensed solvent drips into the thimble containing the plant material.

-

Once the level of the solvent in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distilling flask.

-

This cycle is repeated until the extraction is complete (typically 6-8 hours).

-

After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

-

2.2.3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid and energy-saving method.

-

Protocol:

-

Mix the powdered rhizome with the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonication is typically carried out at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes).

-

After sonication, filter the mixture and concentrate the filtrate as described for maceration.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of various compounds. Fractionation is performed to separate the phenolic compounds from other constituents based on their polarity.

-

Protocol for Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Transfer the solution to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

-

Separate the n-hexane layer and repeat the process three times.

-

Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract a significant portion of the phenolic compounds. Repeat this step three times.

-

The remaining aqueous phase will contain the most polar compounds.

-

Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately using a rotary evaporator. The ethyl acetate fraction is often rich in phenolic acids and flavonoids.

-

Purification of Phenolic Compounds

Column chromatography is a widely used technique for the purification of individual phenolic compounds from the fractionated extracts.

-

Protocol for Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is commonly used for the separation of less polar phenolics, while Sephadex LH-20 is effective for separating a broad range of phenolic compounds based on molecular size and polarity. Polyamide is also an excellent choice for the separation of flavonoids and phenolic acids.

-

Column Packing: Prepare a slurry of the chosen stationary phase in a suitable solvent and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol or toluene-ethyl acetate-formic acid can be used for silica gel columns. For Sephadex LH-20, methanol is a common eluent.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) by spotting small aliquots of each fraction onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., ferric chloride for phenols).

-

Pooling and Concentration: Combine the fractions containing the same compound(s) and evaporate the solvent to obtain the purified compounds.

-

Further purification can be achieved using techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher purity.

Quantification of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is a standard colorimetric assay for determining the total phenolic content.

-

Protocol:

-

Prepare a stock solution of the extract in methanol (e.g., 1 mg/mL).

-

In a test tube, mix 0.5 mL of the extract solution with 2.5 mL of 10% Folin-Ciocalteu reagent.

-

After 5 minutes, add 2.5 mL of 7.5% sodium carbonate (NaHCO₃) solution.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance of the solution at a specific wavelength (typically 760-765 nm) using a UV-Vis spectrophotometer.

-

Prepare a standard curve using known concentrations of gallic acid.

-

Express the total phenolic content as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

In Vitro Antioxidant Activity Assays

The antioxidant potential of the extracts and isolated compounds can be evaluated using various in vitro assays.

2.6.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare different concentrations of the extract or isolated compound in methanol.

-

In a test tube or microplate well, mix a specific volume of the sample solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

2.6.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the sample to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

2.6.3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample to the FRAP reagent.

-

Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

-

Create a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

-

Express the results as micromoles of Fe(II) equivalents or Trolox equivalents per gram of dry extract.

-

Data Presentation

The quantitative data from the analysis of Musa acuminata rhizome extracts are summarized in the tables below. These tables provide a comparative overview of the extraction efficiency and antioxidant potential under different experimental conditions.

Table 1: Yield and Total Phenolic Content of Musa acuminata Rhizome Extracts

| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | Yield (%) | Total Phenolic Content (mg GAE/g extract) | Reference |

| Maceration | 80% Ethanol | 48 | Room Temp. | 10.5 ± 0.8 | 45.2 ± 2.1 | Fictional Data |

| Maceration | 80% Methanol | 48 | Room Temp. | 12.3 ± 1.1 | 58.7 ± 3.5 | Fictional Data |

| Maceration | Acetone | 48 | Room Temp. | 8.2 ± 0.5 | 35.1 ± 1.9 | Fictional Data |

| Soxhlet | Ethanol | 8 | Boiling Point | 15.6 ± 1.2 | 65.4 ± 4.2 | Fictional Data |

| Ultrasound-Assisted | 80% Ethanol | 1 | 50 | 14.2 ± 0.9 | 61.8 ± 3.8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Actual values may vary depending on the specific experimental conditions, plant material, and analytical methods used.

Table 2: Antioxidant Activity of Musa acuminata Rhizome Extracts

| Extract (Solvent) | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µmol Fe(II)/g extract) | Reference |

| Ethanolic Extract | 150.5 ± 12.3 | 95.2 ± 8.7 | 850.6 ± 45.2 | Fictional Data |

| Methanolic Extract | 125.8 ± 10.1 | 78.4 ± 6.5 | 980.1 ± 52.8 | Fictional Data |

| Ethyl Acetate Fraction | 80.2 ± 6.7 | 50.1 ± 4.2 | 1250.3 ± 68.4 | Fictional Data |

| Ascorbic Acid (Standard) | 10.5 ± 0.8 | 8.2 ± 0.6 | - | Fictional Data |

| Trolox (Standard) | 15.2 ± 1.1 | 12.5 ± 0.9 | - | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Lower IC₅₀ values indicate higher antioxidant activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and analysis of phenolic compounds from Musa acuminata rhizomes.

Signaling Pathway

Phenolic compounds from various plant sources have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While direct evidence for phenolic compounds from Musa acuminata rhizomes is still emerging, the general mechanism is believed to be similar. The following diagram illustrates the inhibitory effect of these compounds on the NF-κB pathway.[1]

Conclusion

The rhizomes of Musa acuminata represent a promising and sustainable source of bioactive phenolic compounds with significant therapeutic potential. This guide provides a foundational framework of detailed protocols for the extraction, fractionation, purification, and evaluation of these compounds. The presented data and workflows are intended to support further research and development in harnessing the pharmacological benefits of these natural products. Further investigations into the specific mechanisms of action of the isolated compounds on cellular signaling pathways will be crucial for their translation into novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development who are working with this phenolic compound.

Introduction to this compound

This compound is a phenolic compound that has been isolated from the rhizomes of Musa acuminata (banana).[1][2] As a phytoanticipin, it is a compound that is present in plants before fungal attack and inhibits fungal growth. Structurally, it is a diol derivative of acenaphthene.

Chemical Structure:

-

Molecular Formula: C₁₈H₁₄O₂

-

Molecular Weight: 262.31 g/mol

-

CAS Number: 193892-33-0

Solubility in DMSO: A Critical Parameter

Dimethyl Sulfoxide (DMSO) is a potent and versatile aprotic solvent widely used in biomedical research and drug discovery.[3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for in vitro assays and as a solvent for stock solutions.[3] Understanding the solubility of this compound in DMSO is crucial for accurate and reproducible experimental results.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in DMSO is limited in publicly available literature. However, information from commercial suppliers provides a key data point.

| Parameter | Value | Source |

| Solubility in DMSO | 10 mM | Commercial Supplier Data[1] |

This concentration is equivalent to 2.623 mg/mL. It is important to note that this value likely represents a readily achievable concentration for a stock solution and the thermodynamic solubility limit may be higher. As a phenol, this compound is expected to exhibit good solubility in DMSO.[4]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in DMSO for specific experimental conditions, the following protocols can be employed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many biological assays.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

-

Incubation: Incubate the microplate at a specific temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV/MS.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility in DMSO

The solubility of this compound in DMSO is governed by a combination of physicochemical properties of both the solute and the solvent.

Caption: Factors influencing solubility.

Conclusion

This compound is soluble in DMSO, with commercially available solutions at 10 mM. For precise solubility determination under specific experimental conditions, thermodynamic and kinetic solubility assays are recommended. The inherent polarity of this phenolic compound, coupled with the strong solubilizing properties of DMSO, facilitates its use in a wide range of research applications. This guide provides the foundational knowledge and experimental framework for scientists working with this compound.

References

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The acenaphthene (B1664957) core, a tricyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor, antifungal, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, as a foundational core for the development of novel therapeutic agents. While this parent diol has been isolated from natural sources such as the rhizomes of Musa acuminata and Musa basjoo, its intrinsic biological activity appears to be limited.[1] However, the strategic functionalization of the acenaphthene skeleton, inspired by this natural product, has led to the discovery of potent anticancer compounds. This guide will provide a comprehensive overview of the synthesis of the core scaffold, detail the experimental protocols for the preparation and biological evaluation of its analogous derivatives, and present the quantitative data that underscores the potential of the acenaphthene framework in drug discovery.

Physicochemical Properties of the Core Scaffold

This compound serves as a key starting point for chemical diversification. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 193892-33-0 |

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.3 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis of the Core Scaffold and Key Intermediates

The this compound scaffold can be accessed through several synthetic routes, primarily involving the dihydroxylation of an alkene precursor or the reduction of a diketone.

Experimental Protocol 1: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, which can be utilized to prepare related imides with potential anti-tumor activities.[1] While the detailed step-by-step protocol from the publication is not available, a general approach involves the dihydroxylation of 3-phenylacenaphthylene.

Experimental Protocol 2: General Procedure for Racemic Dihydroxylation of Acenaphthylene

A practical method for the racemic dihydroxylation of alkenes, which can be adapted for 3-phenylacenaphthylene, utilizes osmium(III) chloride as the catalyst.

Reagents and Materials:

-

Acenaphthylene (or 3-phenylacenaphthylene)

-

Osmium(III) chloride (OsCl₃)

-

Potassium ferricyanide (B76249) (K₃Fe(CN)₆)

-

tert-Butyl alcohol

-

Water

Procedure:

-

A mixture of potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and methanesulfonamide (1.1 eq.) in a 1:1 mixture of tert-butyl alcohol and water is prepared.

-

To this mixture, add the alkene (1.0 eq.) and quinuclidine (0.28 eq.).

-

A catalytic amount of osmium(III) chloride is added to initiate the reaction.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

Upon completion, the reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the vicinal diol.

Experimental Protocol 3: Synthesis of Acenaphthenequinone (B41937) (Key Intermediate)

Acenaphthenequinone is a crucial intermediate for the synthesis of many biologically active acenaphthene derivatives.

Reagents and Materials:

-

Acenaphthene

-

Sodium dichromate dihydrate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve acenaphthene in glacial acetic acid.

-

Portion-wise, add sodium dichromate dihydrate to the stirred solution.

-

After the addition is complete, reflux the mixture for a designated time.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude acenaphthenequinone can be further purified by recrystallization.

Medicinal Chemistry Applications: From Scaffold to Active Derivatives

While this compound itself has shown limited cytotoxic activity, the broader acenaphthene scaffold has been successfully exploited to generate potent anticancer agents. A notable example is the synthesis of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives.

Anticancer Activity of Acenaphthene Derivatives

A series of novel acenaphthene derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The results highlight the potential of this scaffold in developing new anticancer drugs.

Table 1: In Vitro Antitumor Activity of Selected Acenaphthene Derivatives

| Compound | Target Cell Line | Inhibition Rate (%) at 20 µM |

| 3c | MDA-MB-468 (Breast Cancer) | 55.5 ± 3.8 |

| SKRB-3 (Breast Cancer) | 66.1 ± 2.2 | |

| Adriamycin (Control) | MDA-MB-468 (Breast Cancer) | 63.4 ± 0.4 |

| SKRB-3 (Breast Cancer) | 68.1 ± 1.3 |

Data extracted from a study on novel acenaphthene derivatives. Compound 3c is N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine.

Another study on acenaphtho[1,2-b]quinoxaline derivatives demonstrated their potent inhibitory effects on various cancer cell lines.

Table 2: Cytotoxicity of Acenaphtho[1,2-b]quinoxaline Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

| 10a | MDA-MB-231 (Breast Cancer) | 0.87 |

| PC-3 (Prostate Cancer) | 0.82 | |

| Huh-7 (Liver Cancer) | 0.64 | |

| 10b | MDA-MB-231 (Breast Cancer) | <1.0 |

| PC-3 (Prostate Cancer) | <1.0 | |

| Huh-7 (Liver Cancer) | <1.0 | |

| 10c | MDA-MB-231 (Breast Cancer) | <1.0 |

| PC-3 (Prostate Cancer) | <1.0 | |

| Huh-7 (Liver Cancer) | <1.0 |

Compound 10a is 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide.[2]

Experimental Protocol 4: Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives

The synthesis of these potent anticancer agents typically involves the condensation of acenaphthenequinone with substituted o-phenylenediamines.

Reagents and Materials:

-

Acenaphthenequinone

-

Substituted o-phenylenediamine (B120857)

-

Ethanol (B145695) or acetic acid (solvent)

Procedure:

-

Dissolve acenaphthenequinone and the substituted o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid with a cold solvent and dry to obtain the desired acenaphtho[1,2-b]quinoxaline derivative.

-

Further purification can be achieved by recrystallization.

Experimental Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.

-

Calculate the inhibition rate or IC₅₀ values based on the absorbance readings of treated versus untreated cells.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for derivatives of this compound is not yet elucidated, studies on related acenaphthene compounds, particularly acenaphtho[1,2-b]quinoxalines, have provided valuable insights. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One study revealed that a dinitroacenaphtho[1,2-b]quinoxaline derivative induced apoptosis in K562 leukemia cells.[3] Another potent indeno[1,2-b]quinoxaline derivative was found to induce S-phase cell cycle arrest and apoptosis by activating caspases-3 and -7, increasing the expression of pro-apoptotic proteins Bad and Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2 and PARP.[2]

Below are diagrams illustrating the general workflow for the synthesis and evaluation of acenaphthene-based compounds and a proposed apoptotic pathway.

Caption: General workflow for the synthesis and screening of acenaphthene-based compounds.

Caption: Proposed apoptotic pathway induced by acenaphtho[1,2-b]quinoxaline derivatives.

Conclusion and Future Directions

This compound, a naturally occurring acenaphthene derivative, represents a valuable starting point for the design and synthesis of novel therapeutic agents. While the parent molecule exhibits modest biological activity, the acenaphthene scaffold is a proven platform for the development of potent anticancer compounds, as evidenced by the high efficacy of acenaphtho[1,2-b]quinoxaline and other derivatives.

Future research should focus on the systematic derivatization of the this compound core to explore the structure-activity relationships and identify novel compounds with enhanced potency and selectivity. The diol functionality provides a versatile handle for a variety of chemical transformations, opening up a wide chemical space for exploration. Furthermore, detailed mechanistic studies of the most promising derivatives will be crucial for understanding their mode of action and for guiding the development of the next generation of acenaphthene-based drugs. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol, a phytoanticipin with potential applications in medicinal chemistry and drug development.[1][2] The primary synthetic route described herein is a multi-step process commencing with the commercially available starting material, acenaphthylene (B141429). The key steps involve the formation of an organometallic intermediate, nucleophilic addition of a phenyl group, and a final stereoselective dihydroxylation. An alternative conceptual pathway starting from acenaphthenequinone (B41937) is also discussed. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

cis-3-Phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from the rhizomes of Musa acuminata.[2] As a phytoanticipin, it is a pre-existing antimicrobial compound in plants, suggesting its potential as a lead compound for the development of new therapeutic agents.[1][2] The efficient laboratory synthesis of this molecule is crucial for further biological evaluation and structure-activity relationship (SAR) studies. The following protocols detail a reliable method for obtaining the racemic cis-diol.

Synthetic Strategy Overview

The principal synthetic route involves a three-step process starting from acenaphthylene:

-

Complexation: Acenaphthylene is first complexed with chromium hexacarbonyl to form acenaphthylene-chromium tricarbonyl. This step activates the acenaphthene (B1664957) core for subsequent nucleophilic attack.

-

Phenylation: The chromium tricarbonyl complex reacts with phenyllithium (B1222949), followed by an oxidative workup, to introduce the phenyl group at the 3-position, yielding 3-phenyl-acenaphthylene.

-

Dihydroxylation: The final step is a cis-dihydroxylation of the double bond in 3-phenyl-acenaphthylene using osmium tetroxide to stereoselectively form the desired cis-3-phenyl-acenaphthene-1,2-diol.

An alternative approach could involve the synthesis of 3-phenyl-acenaphthenequinone followed by reduction. However, the direct phenylation of acenaphthenequinone can be challenging, and the subsequent reduction may yield a mixture of cis and trans diols.[3] Therefore, the first route is presented as the primary protocol.

Experimental Protocols

Protocol 1: Synthesis of Acenaphthylene-Chromium Tricarbonyl

This procedure is adapted from the Mahaffy–Pauson method for the synthesis of arene-chromium tricarbonyl complexes.[4]

Materials:

-

Acenaphthylene

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Di-n-butyl ether

-

Tetrahydrofuran (B95107) (THF)

-

Argon (Ar) gas supply

-

Standard reflux apparatus

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, combine acenaphthylene (1.0 eq) and chromium hexacarbonyl (1.0 eq).

-

Add a solvent mixture of di-n-butyl ether containing 10% THF.

-

Flush the apparatus with argon for 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 140 °C) under a positive pressure of argon. The reaction should be protected from light by wrapping the flask in aluminum foil.

-

Maintain the reflux for 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Phenyl-acenaphthylene

This protocol is based on the work of Izquierdo, L. R., et al.[5]

Materials:

-

Acenaphthylene-chromium tricarbonyl

-

Phenyllithium (C₆H₅Li) solution in a suitable solvent (e.g., cyclohexane/ether)

-

Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Iodine (I₂)

-

Celite®

-

Argon (Ar) gas supply

-

Standard Schlenk line and glassware

Procedure:

-

To a stirred solution of phenyllithium (3.77 eq) and TMEDA (3.02 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of acenaphthylene-chromium tricarbonyl (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.

-

Cool the solution back to -78 °C and add trifluoroacetic acid (14.06 eq).

-

After 30 minutes, add a solution of iodine (5.65 eq) in THF.

-

Allow the solution to warm to room temperature overnight.

-

Filter the reaction mixture through a pad of Celite® and evaporate the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

This protocol utilizes a catalytic cis-dihydroxylation method.[5][6][7]

Materials:

-

3-Phenyl-acenaphthylene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Standard reaction glassware

Procedure:

-

In a round-bottom flask, dissolve 3-phenyl-acenaphthylene (1.0 eq) in a solvent mixture of acetone and water (e.g., 8:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

-

To this stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure racemic cis-3-phenyl-acenaphthene-1,2-diol.

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

| Step | Starting Material | Product | Reported Yield | Reference |

| 1. Complexation | Acenaphthylene | Acenaphthylene-chromium tricarbonyl | 51% | [5] |

| 2. Phenylation | Acenaphthylene-chromium tricarbonyl | 3-Phenyl-acenaphthylene | Not specified | [5] |

| 3. Dihydroxylation | 3-Phenyl-acenaphthylene | cis-3-Phenyl-acenaphthene-1,2-diol | 94% | [5] |

Characterization Data

The final product, racemic cis-3-phenyl-acenaphthene-1,2-diol, can be characterized by the following spectroscopic methods:

-

¹H NMR (CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the aromatic protons and the hydroxyl groups.

-

¹³C NMR (CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: Look for a broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the diol.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₁₈H₁₄O₂ (262.30 g/mol ).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol.

Caption: Synthetic workflow for racemic cis-3-phenyl-acenaphthene-1,2-diol.

Safety Precautions

-

Chromium Hexacarbonyl: This reagent is highly toxic, a suspected carcinogen, and can be fatal if inhaled, swallowed, or in contact with skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phenyllithium: This is a pyrophoric reagent and will ignite on contact with air. Handle under an inert atmosphere (argon or nitrogen). It is also corrosive.

-

Osmium Tetroxide: This is a highly toxic and volatile compound. It can cause severe eye damage and respiratory tract irritation. It should be handled with extreme caution in a fume hood, and appropriate PPE is mandatory.

-

Organic Solvents: The solvents used are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The provided protocols outline a reproducible and efficient synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol. This synthetic route provides access to a biologically interesting natural product, enabling further research into its potential as a therapeutic agent. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. shb.skku.edu [shb.skku.edu]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver high levels of enantioselectivity for a broad range of substrates.[1][2] The resulting chiral diols are crucial intermediates in the synthesis of numerous natural products and pharmaceutically active compounds.[2][3]

Reaction Mechanism and Key Components

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving the formation of an osmium(VIII)-chiral ligand complex.[1] This complex then reacts with the alkene through a [3+2]-cycloaddition to form a cyclic osmate ester intermediate.[1][4] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, thus allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[1][4]

The enantioselectivity of the reaction is controlled by the choice of the chiral ligand. Two pseudoenantiomeric ligands, derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), are commonly used:

-

(DHQ)₂PHAL : This ligand, typically used in the commercially available AD-mix-α , delivers the diol to the α-face of the alkene.[5][6]

-

(DHQD)₂PHAL : This ligand, found in AD-mix-β , directs the dihydroxylation to the β-face of the alkene.[5][6]

The commercially available AD-mix preparations contain the potassium osmate salt (K₂OsO₂(OH)₄), the chiral ligand, potassium ferricyanide, and potassium carbonate in a pre-mixed formulation, offering a convenient and reliable method for performing the reaction.[4][6]

Quantitative Data Summary

The Sharpless asymmetric dihydroxylation has been successfully applied to a wide variety of olefin substrates, consistently affording high yields and enantioselectivities. The following table summarizes representative data from the literature.

| Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | - |

| Penta-substituted Cyclohexene Derivative | (DHQD)₂PHAL | 85 | 90 | >20:1 |

| Vicinal Diol Precursor | (DHQD)₂PHAL | 81 | 90:10 (er) | - |

| Zephyranthine Intermediate | AD-mix-β | 67 | - | 7.2:1 |

| Chiral Diol for Bisabolatrienol Synthesis | Sharpless AD | 98 | - | - |

| Pladienolide Intermediate | Sharpless AD | 77 | - | 10:1 |

| Ascospiroketal B Intermediate | Sharpless AD | 65 | - | - |

| trans-p-menth-3-ene-1,2,8-triol Precursor (Route A) | AD-mix-α | 40 | 33.8 | - |

| trans-p-menth-3-ene-1,2,8-triol Precursor (Route A) | AD-mix-β | 43 | 1.2 | - |

| trans-p-menth-3-ene-1,2,8-triol Precursor (Route B) | AD-mix-α | 76 | 54.5 | - |

| trans-p-menth-3-ene-1,2,8-triol Precursor (Route B) | AD-mix-β | 91 | 59.4 | - |

Experimental Protocols

Below is a general protocol for a typical Sharpless asymmetric dihydroxylation reaction using the commercially available AD-mix.

Materials:

-

AD-mix-α or AD-mix-β

-

Water

-

Olefin substrate

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for internal olefins)[1]

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v). For every 1 mmol of olefin, typically 5-10 mL of the solvent mixture is used.

-

Addition of AD-mix: To the solvent mixture, add the appropriate AD-mix (approximately 1.4 g per 1 mmol of olefin). If using, add methanesulfonamide (1 equivalent relative to the olefin). Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.

-

Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1 equivalent) to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color of the mixture should change from yellow/orange to a pale yellow or colorless.

-

Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral diol.

Caution: Osmium tetroxide is highly toxic and volatile. Handle the AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Never add acid to the AD-mix or the reaction waste as this can liberate toxic hydrogen cyanide gas.[7]

Visualizations

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

Application Notes and Protocols for the Chiral Separation of Acenaphthene Diols by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of cis- and trans-1,2-acenaphthene diol enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the analysis of enantiomeric purity, which is a critical aspect in pharmaceutical research and development, as stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.

Introduction to Chiral Separation of Acenaphthene Diols

Acenaphthene diols are dihydroxylated derivatives of the polycyclic aromatic hydrocarbon acenaphthene. The presence of two stereogenic centers in 1,2-acenaphthenediol gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. The accurate determination of the enantiomeric composition of these diols is crucial, particularly when they are synthesized via stereoselective methods or are metabolites in biological systems. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[1] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantioseparation.[2] Polysaccharide-based and Pirkle-type CSPs are commonly employed for the resolution of diol enantiomers.

Application Note 1: Chiral Separation of cis-1,2-Acenaphthenediol (B1212491) Enantiomers

This application note details a validated HPLC method for the baseline separation of the enantiomers of cis-1,2-acenaphthenediol. This method is particularly useful for determining the enantiomeric excess (e.e.) of cis-1,2-acenaphthenediol produced from the microbial oxidation of acenaphthene.

Chromatographic Conditions

| Parameter | Value |

| Column | Chiralcel OD (250 x 4.6 mm, 10 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient |

| Injection Volume | 20 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

Quantitative Data Summary

| Enantiomer | Retention Time (t R ), min | Resolution (R s ) |

| (+)-cis-1,2-Acenaphthenediol | 19.9 | \multirow{2}{*}{>1.5} |

| (-)-cis-1,2-Acenaphthenediol | 24.3 |

Note: The elution order of enantiomers may vary depending on the specific column batch and system configuration.

Application Note 2: General Protocol for the Chiral Separation of trans-1,2-Acenaphthenediol Enantiomers

While a specific validated method for trans-1,2-acenaphthenediol was not found in the cited literature, a general protocol based on methods successful for similar diol compounds is provided below. This protocol serves as an excellent starting point for method development. Pirkle-type columns, such as the (S,S)-Whelk-O 1, have shown broad applicability for the separation of diol enantiomers.[3]

Recommended Starting Chromatographic Conditions

| Parameter | Recommended Starting Condition |

| Column | (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol (B145695) (97:3, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

Optimization of the mobile phase composition (e.g., adjusting the ratio of hexane (B92381) to alcohol or trying different alcohol modifiers like isopropanol) may be necessary to achieve baseline separation.

Experimental Protocols

Protocol 1: Detailed Methodology for the Chiral Separation of cis-1,2-Acenaphthenediol

1. Mobile Phase Preparation: a. Prepare the mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. b. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

2. Sample Preparation: a. Accurately weigh approximately 1 mg of the cis-1,2-acenaphthenediol sample. b. Dissolve the sample in 1 mL of the mobile phase to achieve a concentration of 1 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. HPLC System Setup and Analysis: a. Install a Chiralcel OD (250 x 4.6 mm, 10 µm) column into the HPLC system. b. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Set the UV detector to a wavelength of 280 nm. d. Inject 20 µL of the prepared sample onto the column. e. Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 30 minutes).

4. Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).

Protocol 2: General Methodology for Method Development for the Chiral Separation of trans-1,2-Acenaphthenediol

1. Initial Screening: a. Prepare the mobile phase as described in the recommended starting conditions (n-Hexane / Ethanol 97:3, v/v) and degas. b. Prepare the trans-1,2-acenaphthenediol sample at 1 mg/mL in the mobile phase and filter. c. Equilibrate the (S,S)-Whelk-O 1 column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min. d. Inject 10 µL of the sample and monitor the chromatogram at 280 nm.

2. Method Optimization: a. Mobile Phase Composition: If separation is not achieved, or resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 90:10 n-hexane/ethanol). Consider replacing ethanol with isopropanol, which can offer different selectivity. b. Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the balance between analysis time and resolution. c. Temperature: While typically run at ambient temperature, adjusting the column temperature (e.g., between 20°C and 40°C) can sometimes improve peak shape and resolution.

3. System Suitability: a. Once satisfactory separation is achieved, perform multiple injections of the same standard to ensure the reproducibility of retention times and peak areas. b. Calculate the resolution (R s ) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

Visualizations

Caption: General workflow for chiral HPLC analysis.

Caption: Logical workflow for chiral method development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a phenolic compound that can be isolated from the rhizomes of the banana plant.[1] While research has been conducted on the synthesis and biological activities of various acenaphthene (B1664957) derivatives[2][3][4], specific data on the in vitro cytotoxicity of this compound is not extensively documented. Acenaphthene and acenaphthylene, related polycyclic aromatic hydrocarbons, have been reported as non-mutagenic in some bacterial strains and non-cytotoxic in human liver tumor cell lines in vitro, though some weak mutagenicity has been observed under specific conditions.[5] Cytotoxicity testing is a crucial first step in the evaluation of any new compound for potential therapeutic applications.[6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V staining for apoptosis.

Physicochemical Properties for In Vitro Studies

Proper handling and solubilization of the test compound are critical for accurate cytotoxicity assessment.

-

Appearance: Typically exists as a solid at room temperature.[1]

-

Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9][10]

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[12][13]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9][10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking or pipetting.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10][11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Controls: Prepare the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before the end of the incubation period.[16]

-

Medium background: Complete medium without cells.

-

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16][17]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[16][17]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][17]

-

Stop Reaction: Add 50 µL of stop solution to each well.[16][17]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16][17]

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[18][19]

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[19]

-

Washing: Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[19]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

Data Presentation

The following tables present hypothetical data for the in vitro cytotoxicity assays of this compound on a human cancer cell line after 48 hours of treatment.

Table 1: MTT Assay - Cell Viability

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

| 100 | 0.08 ± 0.01 | 6.4 |

Table 2: LDH Assay - Cytotoxicity

| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Spontaneous) | 0.12 ± 0.01 | 0 |

| 1 | 0.15 ± 0.02 | 3.3 |

| 5 | 0.28 ± 0.03 | 17.8 |

| 10 | 0.55 ± 0.04 | 47.8 |

| 25 | 0.82 ± 0.05 | 77.8 |

| 50 | 0.95 ± 0.06 | 92.2 |

| 100 | 0.98 ± 0.05 | 95.6 |

| Max LDH Release | 1.02 ± 0.07 | 100 |

Table 3: Annexin V/PI Staining - Apoptosis Analysis

| Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |

| 10 | 52.1 | 35.8 | 12.1 |

| 50 | 10.5 | 60.3 | 29.2 |

Visualizations

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References